molecular formula C8H8ClNO2 B1309103 Methyl 5-amino-2-chlorobenzoate CAS No. 42122-75-8

Methyl 5-amino-2-chlorobenzoate

Cat. No. B1309103
CAS RN: 42122-75-8
M. Wt: 185.61 g/mol
InChI Key: LBNPBOFVHYOPIB-UHFFFAOYSA-N
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Patent
US09221805B2

Procedure details

2-Chloro-5-nitro-benzoic acid methyl ester 15 (4.3 g, 20.2 mmol), SnCl2-2H2O (45.5 g, 201.8 mmol) and ethanol (100 mL) were combined into a sealed pressure vial and was sonicated for 2 hr. The solvent was concentrated and the residue was dissolved in EtOAc, washed with NaHCO3, brine, dried over MgSO4 and filtered. The solvent was evaporated to give the desired product 16 (2.8 g, 73%).
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
45.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[Cl:13]>C(O)C>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[Cl:13]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
Step Two
Name
SnCl2-2H2O
Quantity
45.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sonicated for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)N)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.